molecular formula C13H6F4N2 B1396860 4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-33-7

4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No. B1396860
M. Wt: 266.19 g/mol
InChI Key: CZERDHISHUZPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed in detail . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of “4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile” consists of a pyridine ring attached to a phenyl ring with fluorine and trifluoromethyl substituents.


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The major use of TFMP derivatives is in the protection of crops from pests .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in “4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile” are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Pharmacophore Design and Kinase Inhibition

Research has elucidated the design, synthesis, and activity studies of synthetic compounds with tri- and tetra-substituted imidazole scaffolds, known as selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for proinflammatory cytokine release. The investigations have highlighted the significance of fluorophenyl rings, akin to the structural motif in "4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile," for achieving high binding selectivity and potency. Such compounds are instrumental in replacing ATP in the kinase's adenosine 5'-triphosphate (ATP) pocket, underlining the strategic placement of pyridine substituents for enhanced inhibitor efficacy (Scior et al., 2011).

Environmental Stability and Degradation of Fluoropolymers

The environmental persistence and potential bioaccumulative properties of per- and polyfluoroalkyl substances (PFAS), which share structural similarities with "4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile," particularly due to the presence of fluorinated moieties, have been a major concern. Studies show that fluoropolymers, due to their high molecular weight and chemical stability, exhibit negligible solubility in water and resistance to degradation, making them of low concern for bioaccumulation and toxicity. These attributes underscore the environmental safety of certain fluorinated compounds under specific conditions (Henry et al., 2018).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the microbial degradation of polyfluoroalkyl chemicals provides insights into the environmental fate of compounds with perfluoroalkyl and polyfluoroalkyl moieties. These studies suggest pathways through which such compounds, after release into the environment, can be transformed into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), offering a glimpse into the biodegradation potential and environmental impact of fluorinated compounds (Liu & Mejia Avendaño, 2013).

Metallation of π-Deficient Heteroaromatic Compounds

The study of metallation of π-deficient heteroaromatic compounds, such as pyridines, provides valuable knowledge on the regioselectivity and efficiency of introducing functional groups into heteroaromatic rings. This research has implications for the synthetic utility of compounds like "4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile," showcasing the importance of precise control over chemical modifications to achieve desired properties and reactivities (Marsais & Quéguiner, 1983).

Safety And Hazards

The safety information for related compounds indicates that they may be harmful if swallowed or in contact with skin, and may cause serious eye damage . They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-12-10(2-1-3-11(12)13(15,16)17)8-4-5-19-9(6-8)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZERDHISHUZPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-3-trifluoromethylphenyl)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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